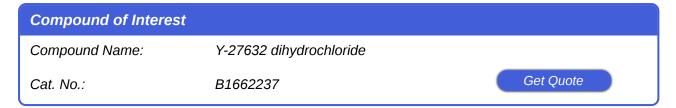


Y-27632 ROCK Inhibitor Signaling Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Y-27632 inhibitor and its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This document details the mechanism of action, downstream effects, quantitative data, and relevant experimental protocols for utilizing Y-27632 as a research tool.

Introduction to the ROCK Signaling Pathway

The ROCK signaling pathway is a critical regulator of various cellular processes, primarily revolving around actin cytoskeleton dynamics. This pathway is integral to cell shape, motility, contraction, adhesion, and proliferation.[1] The central effectors of this pathway are two highly homologous serine/threonine kinases, ROCK1 and ROCK2.[2]

The canonical activation of the ROCK pathway begins with the activation of the small GTPase RhoA. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition often triggered by upstream signals from G protein-coupled receptors (GPCRs) or other cell surface receptors.[3][4] Upon activation, GTP-bound RhoA binds to and activates ROCK kinases.[5]

Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events. Key downstream effectors include:



- Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.[3]
- Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads
 to the inhibition of myosin light chain phosphatase (MLCP). This inhibition prevents the
 dephosphorylation of MLC, thereby sustaining cellular contractility.[4]
- LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation.

 Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.

 This results in the stabilization of actin filaments.[1]
- Other Substrates: ROCK also phosphorylates other proteins involved in cytoskeletal organization and cell function, such as adducin and ezrin-radixin-moesin (ERM) family proteins.[3]

Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[4]

Y-27632: A Selective ROCK Inhibitor

Y-27632, with the chemical name (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, is a potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[6] It is widely used as a biochemical tool to investigate the roles of the ROCK signaling pathway.[7]

Mechanism of Action

Y-27632 functions as an ATP-competitive inhibitor.[6] It binds to the catalytic kinase domain of ROCK1 and ROCK2, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6] This inhibition is reversible.[8]

Quantitative Data

The following tables summarize key quantitative data for Y-27632.



Parameter	ROCK1	ROCK2	Reference
Ki (Inhibition Constant)	220 nM	300 nM	[6]

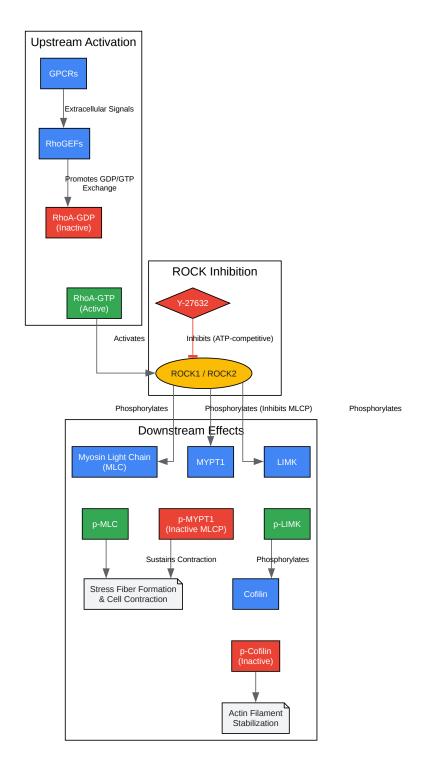
Assay Type	Cell Line/Tissue	IC50/Effective Concentration	Reference
Inhibition of EFS- induced contractions	Human corpus cavernosum	IC50: 3.3 ± 0.25 μM	[8]
Inhibition of EFS-induced contractions	Rabbit corpus cavernosum	IC50: 2.8 ± 0.2 μM	[8]
Relaxation of phenylephrine-induced tone	Human corpus cavernosum	EC50: 2.2 ± 0.25 μM	[8]
Relaxation of phenylephrine-induced tone	Rabbit corpus cavernosum	EC50: 0.99 ± 0.3 μM	[8]
Inhibition of MLC diphosphorylation	-	IC50: 1.3 ± 1.2 μM (Western Blot)	[4]
Inhibition of MLC diphosphorylation	-	IC50: 2.1 ± 0.6 μM (Quantitative Imaging)	[4]
Stem Cell Culture (general use)	Human Embryonic Stem Cells (hESCs)	10 μΜ	
Inhibition of dissociation-induced apoptosis	Salivary Gland Stem Cells	10 μΜ	
Increased Cloning Efficiency	Murine Prostate Stem/Progenitor Cells	10 μΜ	



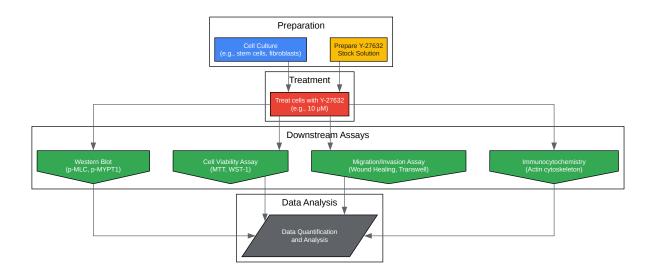
Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying Y-27632's effects.









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